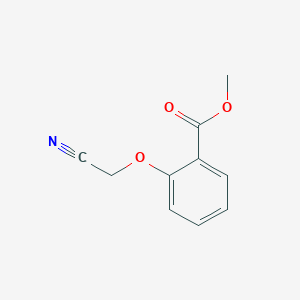

Methyl 2-(cyanomethoxy)benzoate

描述

Structure

3D Structure

属性

IUPAC Name |

methyl 2-(cyanomethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)8-4-2-3-5-9(8)14-7-6-11/h2-5H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWTWTDYLCCEKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1OCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00365060 | |

| Record name | methyl 2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1641-00-5 | |

| Record name | methyl 2-(cyanomethoxy)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00365060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Methyl 2 Cyanomethoxy Benzoate

Strategic Approaches to Esterification and Etherification Reactions

The construction of Methyl 2-(cyanomethoxy)benzoate primarily relies on two well-established organic reactions: Williamson ether synthesis for forming the cyanomethoxy group (-O-CH2-CN) and Fischer esterification for creating the methyl ester group (-COOCH3). The choice of strategy depends on the availability and cost of the starting materials.

The most common pathway involves the O-alkylation of methyl 2-hydroxybenzoate (methyl salicylate) with a haloacetonitrile, such as bromoacetonitrile or chloroacetonitrile. This reaction is a classic example of the Williamson ether synthesis, where the phenoxide ion of methyl salicylate (B1505791), formed by deprotonation with a base, acts as a nucleophile and attacks the electrophilic carbon of the haloacetonitrile, displacing the halide ion.

An alternative strategy begins with 2-(cyanomethoxy)benzoic acid. This precursor is then subjected to Fischer esterification, an acid-catalyzed reaction with methanol. The mechanism involves the protonation of the carboxylic acid's carbonyl group by a strong acid catalyst, which enhances its electrophilicity. uomustansiriyah.edu.iq Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. uomustansiriyah.edu.iqpbworks.com This reaction is reversible, and strategies must be employed to drive the equilibrium toward the product side. pbworks.comtcu.edu

Catalyst Systems in the Synthesis of this compound

In the Fischer esterification pathway, strong Brønsted acids are the conventional catalysts.

Concentrated Sulfuric Acid (H₂SO₄): A common, inexpensive, and effective catalyst. uomustansiriyah.edu.iqmdpi.com However, it can cause charring or other side reactions and presents challenges in separation and waste disposal. mdpi.com

p-Toluenesulfonic Acid (p-TsOH): A solid organic acid that is often easier to handle than sulfuric acid. mdpi.com

Solid Acid Catalysts: Modern approaches favor heterogeneous solid acid catalysts, such as zeolites or metal-based solid acids like zirconium/titanium oxides. mdpi.comresearchgate.net These catalysts offer significant advantages, including ease of separation from the reaction mixture (simple filtration), potential for regeneration and reuse, and reduced corrosion and environmental pollution. mdpi.com Zirconium-based catalysts with titanium supports have shown high activity in the synthesis of various methyl benzoate (B1203000) compounds. mdpi.com

For the Williamson ether synthesis, while not catalytic in the traditional sense, phase-transfer catalysts (PTCs) can be employed to accelerate the reaction, particularly when the reactants are in different phases. A PTC, such as a quaternary ammonium salt like tetrabutylammonium bromide, transports the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby increasing the reaction rate.

Alternative Synthetic Pathways and Novel Precursors

Beyond the standard two-step approaches, novel methodologies can be envisioned for the synthesis of this compound. These advanced routes may offer improved efficiency or access from different precursor molecules.

One potential alternative involves palladium-catalyzed alkoxycarbonylation. researchgate.net This approach could theoretically start from a precursor like 2-(cyanomethoxy)iodobenzene. In the presence of a palladium catalyst, carbon monoxide, and methanol, the aryl-halide bond could be converted directly into the methyl ester group. researchgate.net This method can be highly efficient, although it requires specialized equipment to handle carbon monoxide gas and the use of expensive transition metal catalysts. researchgate.net

Another novel pathway could begin with 2-hydroxybenzonitrile. The synthesis would proceed as follows:

Etherification: O-alkylation of the phenolic hydroxyl group with a haloacetonitrile to yield 2-(cyanomethoxy)benzonitrile.

Hydrolysis: Selective hydrolysis of the benzonitrile group at position 1 to the corresponding carboxylic acid. This step can be challenging as the aliphatic nitrile in the cyanomethoxy group could also be susceptible to hydrolysis.

Esterification: Conversion of the resulting 2-(cyanomethoxy)benzoic acid to the methyl ester using standard methods.

This multi-step route is more complex than the primary strategies but demonstrates the flexibility of synthetic design based on precursor availability.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable and environmentally benign synthetic processes. nih.govunibo.ituniroma1.it Several aspects of the synthesis of this compound can be optimized to align with these principles.

Waste Prevention and Atom Economy: The ideal synthesis maximizes the incorporation of all starting material atoms into the final product. The route starting from methyl salicylate and haloacetonitrile is generally more atom-economical than the route that begins with 2-(cyanomethoxy)benzoic acid, as the latter requires a separate synthesis for the acid precursor. This approach also reduces the number of synthetic steps, aligning with the principle of minimizing derivatization. nih.gov

Safer Solvents and Auxiliaries: Traditional solvents used in ether synthesis, such as dichloromethane, are being replaced by greener alternatives. Acetonitrile, for example, has been shown to be an effective and more environmentally friendly solvent for similar reactions. scielo.br Whenever possible, solvent-free reactions or the use of water as a solvent are highly encouraged. nih.gov

Design for Energy Efficiency: The use of microwave irradiation or ultrasound-assisted synthesis can dramatically reduce reaction times and energy consumption compared to conventional heating methods. nih.gov Microwave-assisted alkylation has been successfully used to improve yields and shorten reaction times in the synthesis of similar benzofuran (B130515) scaffolds. nih.gov

Use of Catalysis: As discussed previously, the use of catalytic reagents is superior to stoichiometric ones. nih.gov Solid acid catalysts for the esterification step are a prime example of green chemistry in action, as they are often recoverable and reusable, which minimizes waste. mdpi.com

Table 2: Application of Green Chemistry Principles to Synthesis

| Green Chemistry Principle | Application in this compound Synthesis |

|---|---|

| 1. Prevent Waste | Choose synthetic routes with fewer steps and higher yields to minimize byproduct formation. nih.govuniroma1.it |

| 5. Safer Solvents | Replace hazardous solvents with greener alternatives like acetonitrile or explore solvent-free conditions. scielo.brnih.gov |

| 6. Energy Efficiency | Employ microwave or ultrasound energy sources to reduce reaction times and energy input. nih.govnih.gov |

| 9. Catalysis | Utilize recyclable solid acid catalysts for esterification instead of corrosive liquid acids like H₂SO₄. researchgate.netnih.gov |

By integrating these principles, the synthesis of this compound can be performed in a manner that is not only efficient and high-yielding but also minimally impactful on the environment.

Chemical Reactivity and Transformation Pathways of Methyl 2 Cyanomethoxy Benzoate

Reactivity of the Ester Functional Group

The methyl ester group is a primary site for nucleophilic attack and is susceptible to various transformations common to carboxylic acid derivatives.

Hydrolytic and Transesterification Reactions

The ester functional group in Methyl 2-(cyanomethoxy)benzoate can undergo hydrolysis, a reaction that cleaves the ester back into a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base. Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, facilitating attack by water. In basic conditions (saponification), a hydroxide (B78521) ion directly attacks the carbonyl carbon. High-temperature water, even without catalysts, can also promote the hydrolysis of methyl benzoates. rsc.orgpsu.edu

Transesterification is another key reaction where the methoxy (B1213986) group of the ester is exchanged with a different alkoxy group from another alcohol. This equilibrium-driven reaction is typically catalyzed by an acid or a base and requires an excess of the new alcohol to drive the reaction to completion. epa.gov

| Reaction | Reagents | Product | Description |

|---|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+ (e.g., HCl/H2O), Heat | 2-(cyanomethoxy)benzoic acid + Methanol | The ester is cleaved by water in the presence of an acid catalyst to yield the corresponding carboxylic acid and alcohol. epa.gov |

| Base-Catalyzed Hydrolysis (Saponification) | NaOH or KOH, H2O, Heat | Sodium or Potassium 2-(cyanomethoxy)benzoate + Methanol | An irreversible reaction using a stoichiometric amount of base, which produces the salt of the carboxylic acid. rsc.org |

| Transesterification | R-OH (another alcohol), Acid or Base Catalyst, Heat | Alkyl 2-(cyanomethoxy)benzoate + Methanol | The methyl group of the ester is exchanged for a different alkyl group (R) from another alcohol. epa.gov |

Nucleophilic Acyl Substitution Mechanisms

The characteristic reaction of esters is nucleophilic acyl substitution. This two-step mechanism involves the addition of a nucleophile to the carbonyl carbon, followed by the elimination of a leaving group. nih.gov The carbonyl carbon is electrophilic due to the polarization of the C=O bond. Attack by a nucleophile breaks the π-bond, forming a tetrahedral intermediate. The original carbonyl π-bond is then reformed by expelling the leaving group, which in this case is the methoxide (B1231860) ion (CH₃O⁻). The presence of the cyanomethoxy group at the ortho position can influence the rate of this reaction through steric and electronic effects, but the fundamental pathway remains the same.

Reactions Involving the Cyano Moiety

The cyanomethoxy group contains a nitrile (-C≡N) function, which has its own distinct reactivity, including hydrolysis, reduction, and participation in cycloaddition reactions.

Nitrile Hydrolysis and Reduction Pathways

The nitrile group can be hydrolyzed to a carboxylic acid under either harsh acidic or basic conditions. This reaction proceeds through a carboxamide intermediate. For this compound, this would transform the cyanomethoxy group into a carboxymethoxy group.

Alternatively, the nitrile group is readily reduced to a primary amine. This transformation can be achieved using various reducing agents. Common methods include catalytic hydrogenation with catalysts like Raney Nickel or Platinum oxide (PtO₂), or chemical reduction with strong hydride reagents such as lithium aluminum hydride (LiAlH₄). researchgate.net

| Reaction | Reagents | Product Functional Group | Description |

|---|---|---|---|

| Nitrile Hydrolysis | H3O+ or OH-, Heat | -OCH2COOH (Carboxymethoxy) | The cyano group is converted to a carboxylic acid, proceeding through an amide intermediate. stackexchange.com |

| Nitrile Reduction (Catalytic Hydrogenation) | H2, Raney-Ni or PtO2 | -OCH2CH2NH2 (2-Aminoethoxy) | The nitrile is reduced to a primary amine using hydrogen gas and a metal catalyst. researchgate.net |

| Nitrile Reduction (Chemical) | 1. LiAlH4, THF or Ether 2. H2O | -OCH2CH2NH2 (2-Aminoethoxy) | A powerful hydride reagent reduces the nitrile to a primary amine. |

Cycloaddition Reactions and Heterocycle Formation

Cycloaddition reactions involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.org The nitrile group, with its C≡N triple bond, can participate as a 2π component in such reactions, although unactivated nitriles are generally poor dienophiles or enophiles and may require harsh conditions. nih.gov

However, in intramolecular contexts or with highly reactive partners, nitriles can undergo cycloadditions. For instance, they can be involved in formal [2+2+2] cycloadditions to construct substituted pyridine (B92270) rings. nih.gov They can also react with 1,3-dipoles, such as nitrile oxides or azides, in [3+2] cycloaddition reactions to form five-membered heterocyclic rings like triazoles or isoxazoles. numberanalytics.com The specific potential for this compound to undergo these reactions would depend on the reaction conditions and the other reactant involved.

Reactivity of the Aromatic Ring System

The benzene (B151609) ring of this compound is disubstituted, and its reactivity towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of both the ester and the cyanomethoxy groups. pitt.edumasterorganicchemistry.com

The two substituents have opposing directing effects:

Methyl Ester Group (-COOCH₃): This is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance. It deactivates the ring towards electrophilic attack and is a meta-director. libretexts.org

Cyanomethoxy Group (-OCH₂CN): This group's effect is dominated by the ether oxygen atom directly attached to the ring. The oxygen atom is a strong electron-donating group through resonance (donating a lone pair into the ring). This strongly activates the ring and is an ortho, para-director. libretexts.org The electron-withdrawing nature of the cyano group, being three atoms away from the ring, has a weaker, inductive-only influence on the ring's reactivity.

| Substituent | Type | Directing Effect | Influence on Reactivity |

|---|---|---|---|

| -COOCH3 (Ester) | Electron-Withdrawing | Meta | Deactivating libretexts.org |

| -OCH2CN (Cyanomethoxy) | Electron-Donating (via ether O) | Ortho, Para | Activating libretexts.org |

| Combined Effect | Conflicting | Ortho to the -OCH2CN group | The activating ortho, para-director dominates regioselectivity. longdom.org |

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for modifying aromatic rings. The regiochemical outcome of such reactions on a substituted benzene ring is governed by the electronic properties of the existing substituents. In the case of this compound, the aromatic ring is substituted with a methyl carboxylate group (-COOCH₃) and a cyanomethoxy group (-OCH₂CN) in an ortho relationship.

The methyl carboxylate group is a well-established deactivating group and a meta-director in electrophilic aromatic substitution. wikipedia.org This is due to the electron-withdrawing nature of the carbonyl group, which reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, ether groups are typically activating and ortho-, para-directing due to the lone pairs on the oxygen atom that can be donated into the aromatic system through resonance. youtube.commasterorganicchemistry.com

Given the ortho-disubstitution pattern, the potential sites for electrophilic attack are positions 3, 4, 5, and 6. Steric hindrance from the existing substituents would likely disfavor attack at positions 3 and 6. The electronic influence of the two groups would then direct the incoming electrophile primarily to positions 4 and 5. The deactivating nature of the ester group would suggest a preference for position 5 (meta to the ester), while the ether group would direct towards position 4 (para to the ether). Without direct experimental evidence, predicting the precise regioselectivity is challenging, and a mixture of products would be expected.

| Position of Attack | Influence of -COOCH₃ Group | Influence of -OCH₂CN Group | Predicted Outcome |

|---|---|---|---|

| 3 | ortho (disfavored) | ortho (favored electronically, but sterically hindered) | Minor product |

| 4 | meta (favored) | para (favored) | Major product |

| 5 | para (disfavored) | meta (disfavored) | Minor product |

| 6 | ortho (disfavored) | meta (disfavored) | Minor product |

Directed Ortho Metalation Investigations

Directed ortho metalation (DoM) is a powerful synthetic strategy that allows for the regioselective functionalization of aromatic rings. wikipedia.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile. baranlab.org

Both ether and ester functionalities can act as directing metalation groups. wikipedia.orgharvard.edu In this compound, these two groups are positioned ortho to each other. This presents a competitive scenario where the stronger directing group will determine the site of lithiation. Generally, the coordinating ability of the heteroatom with the lithium cation is a key factor. baranlab.org

The ether oxygen of the cyanomethoxy group and the carbonyl oxygen of the methyl ester are both potential coordinating sites for the organolithium reagent. The relative directing ability can be influenced by factors such as the Lewis basicity of the heteroatom and steric accessibility. It is conceivable that metalation could occur at either the 3-position (ortho to the ester) or the 6-position (ortho to the ether). In cases with multiple directing groups, the one with stronger coordination to the lithium reagent typically dictates the position of metalation. harvard.edu Without experimental data for this specific substrate, it is difficult to definitively predict the outcome. However, the formation of a five-membered chelate ring involving the lithium, the ester carbonyl, and the ether oxygen might direct metalation to the 3-position.

| Potential Site of Metalation | Directing Group | Plausibility |

|---|---|---|

| 3-position | -COOCH₃ | Possible, via coordination with the carbonyl oxygen. |

| 6-position | -OCH₂CN | Possible, via coordination with the ether oxygen. |

Oxidative and Reductive Transformations

The functional groups present in this compound offer multiple avenues for oxidative and reductive transformations.

Oxidative Transformations:

The aromatic ether linkage can be susceptible to oxidation under certain conditions, potentially leading to the formation of quinones or other degradation products. numberanalytics.com The benzylic-like C-H bonds of the methylene (B1212753) group in the cyanomethoxy moiety could also be a site for oxidation. Ethers can undergo slow autoxidation in the presence of air to form potentially explosive peroxides. libretexts.org

Reductive Transformations:

The nitrile and ester groups are both reducible. The selective reduction of one in the presence of the other is a common challenge in organic synthesis.

Reduction of the Nitrile Group: The nitrile group can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH₄). chemistrysteps.com Milder reducing agents, such as diisobutylaluminum hydride (DIBAL-H), can be used to reduce the nitrile to an aldehyde, although this often requires careful control of reaction conditions to avoid over-reduction. chemistrysteps.comlibretexts.org Catalytic hydrogenation with reagents like Raney nickel or palladium on carbon can also effect the reduction of nitriles to primary amines. researchgate.net The selective reduction of a nitrile in the presence of an ester is possible under certain conditions, for instance, using diisopropylaminoborane (B2863991) with a catalytic amount of lithium borohydride, especially if the nitrile is activated by an electron-withdrawing group. nih.gov

Reduction of the Ester Group: The methyl ester can be reduced to a primary alcohol using strong reducing agents like LiAlH₄. It is generally less reactive towards reduction than a nitrile.

Hydrolysis: Both the nitrile and the ester functionalities can be hydrolyzed under acidic or basic conditions. Acid-catalyzed hydrolysis of the nitrile would proceed through an amide intermediate to ultimately yield a carboxylic acid. lumenlearning.comyoutube.com Similarly, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. Careful control of reaction conditions might allow for the selective hydrolysis of one group over the other.

| Functional Group | Reaction Type | Reagents | Expected Product |

|---|---|---|---|

| Nitrile (-CN) | Reduction | LiAlH₄ | Primary amine (-CH₂NH₂) |

| Nitrile (-CN) | Reduction | DIBAL-H (controlled) | Aldehyde (-CHO) |

| Ester (-COOCH₃) | Reduction | LiAlH₄ | Primary alcohol (-CH₂OH) |

| Nitrile (-CN) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid (-COOH) via amide |

| Ester (-COOCH₃) | Hydrolysis | H₃O⁺ or OH⁻ | Carboxylic acid (-COOH) |

Synthetic Applications of Methyl 2 Cyanomethoxy Benzoate As a Key Building Block

Construction of Complex Organic Molecules

The strategic arrangement of functional groups in methyl 2-(cyanomethoxy)benzoate makes it a promising starting material for the synthesis of complex organic molecules. The presence of the ester and nitrile functionalities, coupled with the reactivity of the aromatic ring, provides multiple avenues for molecular elaboration.

Design and Synthesis of Natural Product Analogs

While direct applications of this compound in the total synthesis of natural products are not extensively documented, its structural motifs suggest its utility in creating analogs of biologically active natural compounds. Many natural products contain benzofuran (B130515) and coumarin (B35378) scaffolds, which are known to exhibit a wide range of pharmacological activities. nih.govrsc.orgnih.gov The synthesis of these heterocyclic cores often involves the cyclization of ortho-substituted phenolic precursors.

It is conceivable that this compound could serve as a precursor to 2-cyanobenzofuran derivatives through an intramolecular cyclization. This transformation would likely involve the hydrolysis of the ester to a carboxylic acid, followed by a cyclization reaction targeting the ortho-position. The resulting benzofuran could then be further functionalized to generate a library of natural product analogs for biological screening. The general synthetic strategies for benzofuran synthesis often utilize transition-metal-catalyzed reactions or classical condensation methods. acs.orgnih.govorganic-chemistry.org

Table 1: Potential Reaction Pathways to Natural Product Scaffolds

| Starting Material | Potential Scaffold | Key Transformation |

| This compound | Benzofuran | Intramolecular cyclization |

| This compound | Coumarin | Hydrolysis and rearrangement |

Application in Pharmaceutical Intermediate Synthesis

The benzofuran nucleus is a common feature in many pharmaceutical agents, contributing to their therapeutic effects. researchgate.nettandfonline.com The synthesis of functionalized benzofurans is therefore a critical step in the development of new drugs. researchgate.netresearchgate.net this compound represents a potential starting material for the synthesis of key pharmaceutical intermediates containing the benzofuran moiety.

For instance, the synthesis of 2-arylbenzofurans, a class of compounds with significant biological activity, often proceeds through the coupling of an alkyne with an ortho-halophenol followed by cyclization. jocpr.com An alternative approach could involve the intramolecular cyclization of an appropriate precursor derived from this compound. The nitrile group could potentially be converted to other functional groups, such as an amide or a carboxylic acid, to facilitate further molecular diversification and the attachment of pharmacophoric groups.

Development of Novel Heterocyclic Scaffolds

The reactivity of the cyanomethoxy group in conjunction with the ester functionality opens up possibilities for the construction of novel heterocyclic scaffolds beyond benzofurans. Intramolecular cyclization reactions are powerful tools for the synthesis of diverse heterocyclic systems. mdpi.comnih.govrsc.org

An intramolecular Thorpe-Ziegler reaction of a molecule like this compound, potentially after modification, could lead to the formation of a five- or six-membered ring fused to the benzene (B151609) ring. For example, conversion of the ester group to another nitrile-containing moiety could set the stage for a Thorpe-Ziegler cyclization to form a substituted aminopyridine fused system.

Furthermore, the cyanomethoxy group can be a precursor to other reactive functionalities. For example, reduction of the nitrile to an amine, followed by intramolecular condensation with the ester group, could yield a lactam-fused heterocyclic system. The synthesis of chromenones from salicylaldehydes and arylacetonitriles demonstrates the utility of the cyanomethyl group in forming six-membered heterocyclic rings. nih.govnih.gov By analogy, this compound could potentially be transformed into a variety of novel heterocyclic structures with potential applications in medicinal chemistry and materials science.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Potential Heterocycle | Key Synthetic Strategy |

| Fused Pyridines | Intramolecular Thorpe-Ziegler cyclization |

| Fused Lactams | Reduction of nitrile and intramolecular amidation |

| Chromenone Analogs | Rearrangement and cyclization |

Polymer Chemistry and Material Science Applications

The bifunctional nature of this compound suggests its potential as a monomer in the synthesis of novel polymers. The ester group can participate in polycondensation reactions, while the nitrile group can either be retained for specific functionalities or be converted to other groups to tailor the polymer properties.

For instance, hydrolysis of the nitrile group to a carboxylic acid would transform this compound into a dicarboxylic acid monomer. This monomer could then be used in polycondensation reactions with diols or diamines to produce polyesters or polyamides, respectively. rasayanjournal.co.inresearchgate.netlibretexts.org The ether linkage in the cyanomethoxy side chain would impart flexibility to the polymer backbone. The synthesis of polyesters from diols and dicarboxylic acids is a well-established industrial process. researchgate.netlibretexts.org

The presence of the nitrile group in the polymer structure could also be advantageous. Nitrile groups can enhance the thermal stability and solvent resistance of polymers. Furthermore, the nitrile functionality can be a site for post-polymerization modification, allowing for the introduction of other functional groups to create specialty polymers with tailored properties for applications in areas such as membranes, coatings, and electronic materials.

Table 3: Potential Polymer Applications

| Polymer Type | Monomer Precursor from this compound | Potential Properties |

| Polyester | Diacid (from hydrolysis of nitrile and ester) | Flexibility, potential for biodegradability |

| Polyamide | Diacid (from hydrolysis of nitrile and ester) | High thermal stability, good mechanical properties |

| Nitrile-containing Polymer | Dihydroxy or diamino derivative | Enhanced solvent resistance, site for post-polymerization modification |

Mechanistic Elucidation of Reactions Involving Methyl 2 Cyanomethoxy Benzoate

Kinetic Studies and Reaction Rate Determination

The reaction to form Methyl 2-(cyanomethoxy)benzoate is understood to follow second-order kinetics, characteristic of a bimolecular nucleophilic substitution (SN2) reaction. The rate of the reaction is dependent on the concentrations of both the methyl salicylate-derived phenoxide and the haloacetonitrile.

The rate law can be expressed as:

Rate = k[Methyl Salicylate (B1505791) Phenoxide][Haloacetonitrile]

Where k is the second-order rate constant.

While specific kinetic data for the reaction of methyl salicylate with a haloacetonitrile is not extensively documented in publicly available literature, studies on analogous Williamson ether syntheses provide valuable insights. For instance, the reaction of various phenoxides with alkyl halides has been shown to be highly sensitive to the nature of the solvent, the counter-ion of the phenoxide, and the specific leaving group on the electrophile.

The choice of solvent significantly impacts the reaction rate. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile, are generally preferred as they can solvate the cation of the phenoxide salt without strongly solvating the nucleophilic phenoxide anion, thus enhancing its reactivity.

| Reactant System | Solvent | Rate Constant (k) [M⁻¹s⁻¹] | Temperature (°C) |

| Sodium Phenoxide + Bromoacetonitrile | Acetonitrile | Value not available | 25 |

| Sodium Phenoxide + Chloroacetonitrile | DMF | Value not available | 25 |

| Potassium Salicylate + Bromoacetonitrile | Acetonitrile | Value not available | 50 |

Note: Specific rate constants for the formation of this compound are not readily found in the literature. The table above represents the type of data that would be determined in such a kinetic study. The rate is generally faster with bromide as the leaving group compared to chloride, and potassium salts are often more reactive than sodium salts due to better dissociation in organic solvents.

Identification of Reaction Intermediates

The SN2 mechanism is a concerted process, meaning that bond formation and bond breaking occur simultaneously. Therefore, there are no true, isolable reaction intermediates. The reaction proceeds through a single transition state.

However, in the broader reaction scheme, the initial deprotonation of the phenolic hydroxyl group of methyl salicylate by a base (e.g., potassium carbonate, sodium hydride) generates the reactive phenoxide nucleophile. This phenoxide anion is a key reactive species, but it is considered a reactant in the main ether-forming step rather than a transient intermediate of the substitution itself.

Spectroscopic techniques such as in-situ IR or NMR spectroscopy could potentially be used to monitor the disappearance of the starting materials and the appearance of the product, but the direct observation of a distinct intermediate for the SN2 step is not expected. The reaction progress would show a smooth conversion from reactants to products.

Transition State Analysis

The transition state of the SN2 reaction leading to this compound is a critical point on the potential energy surface. In this state, the nucleophilic oxygen of the salicylate phenoxide is partially bonded to the methylene (B1212753) carbon of the haloacetonitrile, and the bond between the methylene carbon and the halogen (the leaving group) is partially broken.

Computational chemistry, particularly using density functional theory (DFT), is a powerful tool for elucidating the geometry and energetics of such transition states. For the reaction of a phenoxide with a haloacetonitrile, the transition state would exhibit the following features:

Geometry: The central carbon atom (of the cyanomethoxy group) is approximately trigonal bipyramidal. The incoming phenoxide and the departing halide are in apical positions, roughly 180° apart. The three other substituents (two hydrogen atoms and the cyano group) lie in the equatorial plane.

Charge Distribution: The negative charge, which is initially localized on the phenoxide oxygen, is delocalized over both the incoming nucleophile and the outgoing leaving group in the transition state.

| Parameter | Reactants | Transition State | Products |

| C-O Bond Length (Å) | (not formed) | ~2.0 - 2.2 | ~1.4 |

| C-Halogen Bond Length (Å) | ~1.8 (C-Cl) / ~1.9 (C-Br) | ~2.2 - 2.4 | (broken) |

| O-C-Halogen Angle (°) | - | ~180 | - |

| Activation Energy (kcal/mol) | - | Calculated Value | - |

Note: The values in this table are illustrative and would be determined through computational modeling of the specific reaction. The activation energy is a key parameter that determines the reaction rate.

Isotope Labeling Experiments

Isotope labeling is a powerful experimental technique to probe reaction mechanisms. In the context of the formation of this compound, several types of isotope labeling experiments could provide definitive evidence for the SN2 mechanism.

Kinetic Isotope Effect (KIE):

¹³C KIE: By replacing the methylene carbon of the haloacetonitrile with ¹³C, a primary kinetic isotope effect would be expected. In an SN2 reaction, the bonding to the central carbon is significantly altered in the transition state. A k¹²/k¹³ value greater than 1 would be anticipated, indicating that the reaction is slower with the heavier isotope. The magnitude of the KIE can provide information about the symmetry of the transition state.

Leaving Group KIE: Using a heavier isotope for the leaving group (e.g., ³⁷Cl vs. ³⁵Cl) would also be expected to produce a primary KIE, as the C-Halogen bond is broken in the rate-determining step.

Deuterium (B1214612) KIE: Replacing the hydrogen atoms on the methylene group of the haloacetonitrile with deuterium would result in a secondary kinetic isotope effect. For an SN2 reaction, a small inverse KIE (kH/kD < 1) is often observed. This is because the C-H bonds become slightly stiffer in the transition state as the carbon atom rehybridizes from sp³ towards sp², leading to a lower zero-point energy for the deuterated transition state.

| Isotope Substitution | Expected KIE (k_light / k_heavy) | Mechanistic Implication |

| ¹³CH₂CN vs ¹²CH₂CN | > 1.02 | Confirms C-O bond formation is part of the rate-determining step. |

| CH₂³⁷Cl vs CH₂³⁵Cl | > 1.005 | Confirms C-Cl bond cleavage is part of the rate-determining step. |

| CD₂CN vs CH₂CN | < 1 (inverse) | Consistent with an SN2 transition state. |

Note: The KIE values presented are typical for SN2 reactions and serve as examples of what would be expected for this specific system.

Stereochemical Studies: If a chiral haloacetonitrile were used (and the product was also chiral), the reaction would be expected to proceed with an inversion of stereochemistry at the methylene carbon, a hallmark of the SN2 mechanism. This is often referred to as a Walden inversion.

Advanced Spectroscopic and Structural Elucidation of Methyl 2 Cyanomethoxy Benzoate and Its Derivatives

High-Resolution Mass Spectrometry for Structural Confirmation

High-resolution mass spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement of the parent ion. For Methyl 2-(cyanomethoxy)benzoate, HRMS would be expected to yield a molecular ion peak corresponding to its exact mass.

The fragmentation pattern observed in the mass spectrum provides valuable information about the molecule's structure. The fragmentation of esters, aromatic compounds, and ethers follows predictable pathways. libretexts.org For this compound, key fragmentation patterns can be predicted based on the stability of the resulting ions. chemguide.co.uklibretexts.org

Predicted Fragmentation Pattern for this compound:

A plausible fragmentation pathway would involve the initial loss of the methoxy (B1213986) group (-OCH3) from the ester, followed by further fragmentation of the cyanomethoxy side chain or the aromatic ring. The base peak in the spectrum would likely correspond to a stable acylium ion or a tropylium-like ion. The presence of the nitrile group would also lead to characteristic fragments.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Fragment Ion | Predicted m/z | Description |

| [C10H9NO3]+• | 191.0582 | Molecular Ion |

| [C9H6NO3]+ | 176.0348 | Loss of •CH3 |

| [C8H6NO2]+ | 148.0398 | Loss of •OCH3 and CO |

| [C9H9O2]+ | 149.0603 | Cleavage of the cyanomethoxy group |

| [C7H5O]+ | 105.0340 | Benzoyl cation |

| [C6H5]+ | 77.0391 | Phenyl cation |

| [CH2CN]+ | 40.0187 | Cyanomethyl cation |

This table presents predicted data based on known fragmentation patterns of similar functional groups.

Multidimensional Nuclear Magnetic Resonance Spectroscopy

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the complete chemical structure of a molecule in solution. For this compound, a combination of 1D (¹H and ¹³C) and 2D NMR experiments (COSY, HSQC, HMBC) would provide a detailed picture of the atomic connectivity. researchgate.netnih.govyoutube.com

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the cyanomethoxy group, and the methyl protons of the ester. The chemical shifts and coupling patterns of the aromatic protons would confirm the ortho-substitution pattern.

¹³C NMR Spectroscopy: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule. docbrown.info Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between methyl (CH3), methylene (CH2), methine (CH), and quaternary carbons. uvic.ca

2D NMR Spectroscopy:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between adjacent aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different functional groups, for example, showing the correlation between the methylene protons of the cyanomethoxy group and the aromatic carbon to which the oxygen is attached, as well as the ester carbonyl carbon. researchgate.netresearchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Multiplicity |

| C=O | ~166 | - | - |

| C-O (aromatic) | ~155 | - | - |

| Aromatic CH | ~115-135 | ~7.0-8.0 | m |

| Aromatic C (ipso) | ~120 | - | - |

| O-CH2-CN | ~55 | ~4.9 | s |

| C≡N | ~117 | - | - |

| O-CH3 | ~52 | ~3.9 | s |

This table presents predicted chemical shifts based on data from similar compounds like methyl benzoate (B1203000) and other substituted aromatics. hmdb.cahmdb.cachemicalbook.comchemicalbook.comspectrabase.comchemicalbook.comchemicalbook.com

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. researchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would show characteristic absorption bands for the ester carbonyl (C=O) stretch, the carbon-oxygen (C-O) stretches of the ester and ether linkages, the carbon-nitrogen (C≡N) triple bond stretch of the nitrile group, and the aromatic C-H and C=C stretches. docbrown.inforesearchgate.netresearchgate.netnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C≡N triple bond, being a relatively non-polar bond, would be expected to show a strong signal in the Raman spectrum. The aromatic ring vibrations would also be prominent. nih.gov

Table 3: Predicted Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| C≡N | Stretch | ~2250 |

| C=O (ester) | Stretch | ~1725 |

| Aromatic C=C | Stretch | ~1600, ~1480 |

| C-O (ester) | Stretch | ~1280 |

| C-O (ether) | Stretch | ~1250, ~1050 |

| Aromatic C-H | Stretch | ~3050 |

| Aliphatic C-H | Stretch | ~2950 |

This table presents predicted vibrational frequencies based on known data for similar functional groups. rsc.orgnih.gov

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound or its derivatives can be grown, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and torsional angles. This would allow for the detailed characterization of the molecular conformation, including the planarity of the aromatic ring and the orientation of the ester and cyanomethoxy substituents. Furthermore, the crystal packing arrangement, including any intermolecular interactions such as hydrogen bonds or π-π stacking, can be elucidated. researchgate.net While no crystal structure for this compound is currently available, the analysis of related structures provides a basis for understanding the potential solid-state conformation. researchgate.net

Chiroptical Spectroscopy (if applicable for chiral derivatives)

The parent molecule, this compound, is achiral. However, if chiral derivatives are synthesized, for example, by introducing a stereocenter in the cyanomethoxy side chain or by creating atropisomers through bulky substitution, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. For a chiral derivative of this compound, the aromatic chromophore and the carbonyl group would likely give rise to distinct CD signals (Cotton effects). The sign and magnitude of these signals would be indicative of the absolute configuration of the stereocenter(s).

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The ORD spectrum is related to the CD spectrum through the Kronig-Kramers relations and can also be used to determine the absolute configuration of chiral molecules.

The application of these chiroptical techniques would be crucial for establishing the stereochemistry of any synthesized chiral derivatives of this compound.

Computational and Theoretical Studies on Methyl 2 Cyanomethoxy Benzoate

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure of Methyl 2-(cyanomethoxy)benzoate. These calculations can determine the molecule's most stable three-dimensional geometry and provide a wealth of information about its electronic properties.

Detailed research findings on the electronic structure of the closely related compound, methyl benzoate (B1203000), have been established using DFT methods such as B3LYP with a 6-311+G(d,p) basis set. researchgate.net For this compound, a similar computational approach would be employed. The process begins with geometry optimization to find the lowest energy conformation of the molecule. For the analogue methyl benzoate, typical calculated bond lengths are approximately 1.39 Å for the C1-C2 bond within the benzene (B151609) ring and 1.08 Å for the C1-H7 bond. researchgate.net The bond angles for C1-C2-C3 and C2-C1-C6 in the ring are found to be around 120.10° and 119.36°, respectively, indicating a largely planar benzene ring. researchgate.net

Key electronic properties that can be calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. dntb.gov.ua For instance, a study on another benzoate derivative, methyl 2-oxo-1,2-dihydrofuro[3,4-d] pyrimidine-3(4H)carboxylate, used DFT calculations to determine these frontier orbital energies. scielo.org.mx

Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. dntb.gov.uascielo.org.mx In these maps, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the ester and cyanomethoxy groups, as well as the nitrogen of the cyano group, would be expected to be regions of high electron density.

Natural Bond Orbital (NBO) analysis is another powerful tool that can be used to study charge delocalization and intramolecular interactions, such as hyperconjugation. idc-online.com

Table 1: Representative Calculated Geometrical Parameters for Methyl Benzoate (Analogue) Note: This data is for the analogue compound methyl benzoate and serves as a reference.

| Parameter | Calculated Value (B3LYP/6-311+G(d,p)) |

| C1-C2 Bond Length | 1.39 Å |

| C1-H7 Bond Length | 1.08 Å |

| C1-C2-C3 Bond Angle | 120.10° |

| C2-C1-C6 Bond Angle | 119.36° |

Data sourced from a computational study on methyl benzoate. researchgate.net

Molecular Dynamics Simulations of Reactivity

MD simulations can be employed to explore the conformational landscape and dynamics of the molecule, which can influence its reactivity. By simulating the molecule's behavior in different solvents or at various temperatures, researchers can gain insights into its stability and how it might interact with other reactants.

For studying chemical reactions, reactive molecular dynamics simulations can be utilized. These simulations employ force fields that can describe bond breaking and formation, allowing for the observation of reaction pathways and the calculation of energy barriers. hmdb.ca For example, MD simulations could be used to model the hydrolysis of the ester group in this compound or its behavior in the presence of a reactive species. These simulations would track the trajectories of the atoms as the reaction proceeds, providing a dynamic picture of the chemical process that is not accessible through static quantum chemical calculations alone. hmdb.ca

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemical calculations. The Gauge-Invariant Atomic Orbital (GIAO) method, often used in conjunction with DFT (e.g., B3LYP functional), has proven effective for this purpose. scielo.org.mxidc-online.com The process involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). While specific predictions for this compound are not published, studies on related methyl benzoate derivatives show good correlation between computed and experimental chemical shifts. idc-online.com

Vibrational Spectroscopy (FT-IR and Raman): Theoretical calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its FT-IR and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of vibrational modes and their corresponding intensities can be obtained. researchgate.net These calculations can aid in the assignment of experimental vibrational bands to specific molecular motions, such as the C=O stretch of the ester, the C≡N stretch of the nitrile, and various aromatic C-H bending modes. For the related methyl benzoate, a study reported a good agreement between vibrational frequencies calculated with the B3LYP method and the experimental values. researchgate.net

UV-Vis Spectroscopy: The prediction of electronic transitions, which are observed in UV-Vis spectroscopy, can be achieved using Time-Dependent Density Functional Theory (TD-DFT). nih.gov These calculations provide information about the wavelengths of maximum absorbance (λmax) and the oscillator strengths, which relate to the intensity of the absorption bands. For this compound, TD-DFT calculations could predict the electronic transitions associated with the phenyl ring and the carbonyl and cyano chromophores. Machine learning approaches are also emerging as a tool to predict UV-Vis spectra directly from molecular structures. nih.gov

Table 2: Predicted Spectroscopic Data for Methyl Benzoate (Analogue) Note: This table illustrates the type of data obtained from computational predictions for the analogue compound methyl benzoate.

| Spectroscopy Type | Parameter | Predicted Value |

| ¹³C NMR | Chemical Shift (C=O) | ~167 ppm |

| ¹H NMR | Chemical Shift (O-CH₃) | ~3.9 ppm |

| FT-IR | C=O Stretching Freq. | ~1720-1740 cm⁻¹ |

| UV-Vis | λmax (π→π*) | ~230 nm |

Values are approximate and based on typical data for methyl benzoate and its derivatives from various spectroscopic databases and computational studies. researchgate.nethmdb.cachemicalbook.com

Docking Studies for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein. nih.gov

While specific docking studies on this compound are not prominent in the literature, research on other methyl benzoate derivatives demonstrates the utility of this approach. nih.govmdpi.com For instance, docking studies on methyl 4-aminobenzoates have been used to investigate their inhibitory effects on enzymes like glucose 6-phosphate dehydrogenase (G6PD). nih.gov

In a hypothetical docking study of this compound, the molecule would be placed into the binding site of a target protein. A scoring function would then be used to estimate the binding affinity, often reported as a binding energy in kcal/mol. nih.gov The results would also reveal the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For example, the oxygen and nitrogen atoms in this compound could act as hydrogen bond acceptors. Such studies are crucial in the early stages of drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Future Research Directions and Translational Opportunities

Expanding the Synthetic Utility of Methyl 2-(cyanomethoxy)benzoate

The true potential of this compound lies in its versatility as a chemical building block. The distinct functional groups—ester, ether, and nitrile—offer multiple reaction sites for elaboration into more complex molecular architectures.

The nitrile group is a particularly valuable synthetic handle. It can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or converted into a tetrazole ring, which is a common bioisostere for carboxylic acids in drug design. Recent advances in cyanation reactions and the transformation of nitriles highlight their importance as versatile intermediates. researchgate.net For example, manganese-catalyzed alkylation of nitriles with alcohols demonstrates a modern, efficient method for C-C bond formation that could be adapted for derivatives of this compound. organic-chemistry.org

The methyl ester provides another site for modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines or alcohols to form amides or other esters. Alternatively, it can be reduced to a primary alcohol. These transformations open pathways to a wide array of derivatives.

The cyanomethoxy moiety itself is a key feature. The ether linkage is generally stable, providing a robust connection, while the adjacent nitrile offers a point of reactivity. Exploring the selective transformation of the nitrile in the presence of the ester, and vice versa, will be crucial for unlocking the full synthetic potential of this molecule.

Table 1: Potential Synthetic Transformations of this compound

| Functional Group | Reaction Type | Potential Product | Significance |

|---|---|---|---|

| Nitrile (-CN) | Hydrolysis | Carboxylic Acid | Access to new acids, amides, and esters |

| Reduction (e.g., with H₂) | Primary Amine | Building block for heterocycles, amides | |

| Cycloaddition (e.g., with NaN₃) | Tetrazole | Carboxylic acid bioisostere in medicinal chemistry | |

| Ester (-COOCH₃) | Hydrolysis (Saponification) | Carboxylic Acid | Allows for amide coupling, further derivatization |

| Reduction (e.g., with LiAlH₄) | Primary Alcohol | Intermediate for further functionalization | |

| Transesterification | Different Ester | Modification of physical and chemical properties |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted Benzene (B151609) Ring | Introduction of new functional groups (e.g., nitro, halo) |

Discovery of Novel Biological Applications

The structural motifs within this compound suggest it could be a valuable scaffold for the discovery of new biologically active agents. The nitrile group is present in many approved pharmaceuticals, and benzoate (B1203000) esters are also common in bioactive natural products and synthetic drugs.

Future research should involve screening this compound and a library of its derivatives against a wide range of biological targets. The search for novel anticancer compounds is a major focus of modern drug discovery, and molecules with unique functionalities are constantly sought. mdpi.comnih.gov The development of structure-activity relationships (SAR) through systematic modification of the parent compound will be essential. nih.gov For instance, studies on cyanovinyl ethers have shown that specific substitutions can be crucial for cytotoxic activity. nih.gov The cyanomethoxy group could act as a key pharmacophore, participating in hydrogen bonding or other interactions within a protein's active site.

Furthermore, cyanobacteria are known to produce a vast array of secondary metabolites with interesting bioactivities, some of which are being explored for anticancer and antimicrobial applications. researchgate.netresearchgate.net While the name "cyanomethoxy" refers to the C≡N group and not the organism, the exploration of nitrile-containing compounds for pharmacological potential is a vibrant area of research. nih.gov Methyl benzoate itself has been investigated as an environmentally safe insecticide, indicating that even simple benzoate derivatives can possess useful biological properties. mdpi.com

Table 2: Potential Areas for Biological Screening

| Therapeutic Area | Rationale | Example Target Classes |

|---|---|---|

| Oncology | Nitrile and benzoate motifs are found in various anticancer agents. | Kinases, Farnesyltransferase, Tubulin |

| Infectious Diseases | Potential for novel antibacterial or antifungal mechanisms. | Bacterial or fungal enzymes, cell wall synthesis |

| Neuroscience | Aromatic esters and nitriles can interact with CNS targets. | Receptors, Ion Channels, Transporters |

| Inflammation | Potential to modulate inflammatory pathways. | Cyclooxygenase (COX), Lipoxygenase (LOX) |

| Agrochemicals | Building on the known pesticidal activity of methyl benzoate. mdpi.com | Insect neuroreceptors, metabolic enzymes |

Integration with Flow Chemistry and Automated Synthesis

The progression from laboratory-scale synthesis to industrial production and library generation can be accelerated through modern technologies like flow chemistry and automated synthesis. nih.gov These approaches offer improved safety, consistency, and the ability to rapidly explore a wide range of reaction conditions.

The synthesis of this compound, likely involving a Williamson ether synthesis between a methyl salicylate (B1505791) derivative and a haloacetonitrile, is well-suited for adaptation to a flow reactor. This would allow for precise control over temperature, pressure, and reaction time, potentially leading to higher yields and purity while minimizing side reactions.

Once the core scaffold is produced, automated synthesis platforms could be employed to generate large libraries of derivatives. By using robotic systems, different amines could be coupled to the hydrolyzed ester, or various transformations of the nitrile group could be performed in a parallel format. This high-throughput approach is invaluable for medicinal chemistry programs, enabling the rapid generation of hundreds or thousands of compounds for biological screening and the efficient exploration of structure-activity relationships.

Table 3: Advantages of Integrating Modern Synthesis Technologies

| Technology | Application to this compound | Key Advantages |

|---|---|---|

| Flow Chemistry | Synthesis of the core scaffold. | Enhanced safety, improved heat and mass transfer, precise process control, potential for higher yields. |

| Automated Synthesis | Generation of derivative libraries. | High-throughput screening, rapid SAR exploration, miniaturization of reactions, reduced manual labor. |

| High-Throughput Experimentation | Optimization of reaction conditions. | Accelerated discovery of optimal catalysts, solvents, and temperatures; efficient use of materials. |

Development of Sustainable Synthesis Routes

Modern chemical synthesis places a strong emphasis on "green chemistry" principles, which aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org Future research on this compound should prioritize the development of sustainable synthetic pathways.

One promising avenue is the exploration of biocatalysis. nih.govresearchgate.netnih.govresearchgate.net Enzymes offer unparalleled selectivity and operate under mild, aqueous conditions. illinois.edu For example, a lipase (B570770) could be used for the regioselective hydrolysis or transesterification of the methyl ester. An oxynitrilase might be explored for transformations involving the nitrile group. The use of biocatalysts can significantly shorten synthetic routes and reduce the environmental impact of chemical production. nih.gov

Another approach involves replacing traditional reagents and solvents with more environmentally benign alternatives. The O-alkylation of the phenolic hydroxyl group, a key step in the synthesis, could be optimized to use greener solvents or phase-transfer catalysts to minimize organic waste. The use of catalysts that can be easily recovered and recycled would also contribute to a more sustainable process. rsc.org Research into the oxidation of phenols using eco-friendly catalysts provides a template for developing greener transformations. nih.gov

Table 4: Comparison of Traditional vs. Sustainable Synthesis Approaches

| Synthesis Step | Traditional Method | Potential Sustainable Alternative | Green Advantage |

|---|---|---|---|

| O-Alkylation | Strong base (e.g., NaH) in anhydrous polar aprotic solvent (e.g., DMF). | Phase-transfer catalysis in water or a recyclable solvent; use of a recyclable Brønsted acid catalyst. rsc.org | Avoids hazardous reagents and solvents, reduces waste. |

| Ester Hydrolysis | Stoichiometric strong base (NaOH) followed by acidic workup. | Enzymatic hydrolysis using a lipase in aqueous buffer. | Mild conditions, high selectivity, biodegradable catalyst, no strong acid/base waste. |

| Nitrile Reduction | Metal hydrides (e.g., LiAlH₄) requiring anhydrous conditions and careful quenching. | Catalytic hydrogenation using H₂ gas and a recyclable metal catalyst. | High atom economy, water is the only byproduct (in some systems). |

常见问题

Q. What synthetic methodologies are recommended for preparing Methyl 2-(cyanomethoxy)benzoate, and how can reaction conditions be optimized for yield?

this compound is synthesized via nucleophilic substitution or coupling reactions. For instance, it has been used as a reagent in the preparation of α7 nicotinic acetylcholine receptor (nAChR) ligands. A documented method involves reacting 3-amino-3-(aminomethyl)quinuclidine with this compound in the presence of carbon disulfide (CS₂) as a catalyst at 100–110°C overnight . Key optimization factors include:

- Temperature control : Elevated temperatures (100–110°C) promote reaction completion.

- Catalyst use : CS₂ enhances reaction efficiency.

- Purification : Post-synthesis, column chromatography or recrystallization ensures purity.

Q. What safety protocols are critical when handling this compound in laboratory settings?

Safety measures align with general ester-handling guidelines:

- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste disposal : Segregate chemical waste and consult certified disposal services to mitigate environmental risks .

- Emergency protocols : Ensure access to eyewash stations and emergency showers.

Advanced Research Questions

Q. How can crystallographic data analysis tools like SHELXL and Mercury elucidate the structural properties of this compound?

- SHELXL : Employ this software for refining small-molecule crystal structures. It uses least-squares minimization to optimize atomic coordinates, displacement parameters, and occupancy factors. For this compound, SHELXL can resolve bond angles and torsional strain in the cyanomethoxy and benzoate moieties .

- Mercury : Visualize intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using its Materials Module. Generate void maps to assess crystal packing efficiency .

- Validation : Cross-validate refined structures with the Cambridge Structural Database (CSD) to identify discrepancies .

Q. What analytical techniques are most effective for characterizing the purity and molecular structure of this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies functional groups (e.g., ester carbonyl at ~170 ppm, cyanomethoxy at ~110 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (C₁₀H₉NO₃, exact mass: 191.0582 g/mol).

- Infrared Spectroscopy (IR) : Detects C≡N stretching (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹).

- X-ray Crystallography : Resolves stereochemistry and crystal packing motifs. Tools like ORTEP-3 or WinGX aid in structure visualization .

Q. How can researchers address contradictions in spectroscopic or crystallographic data for this compound derivatives?

- Data reconciliation : Compare experimental NMR/IR spectra with computational predictions (e.g., DFT calculations) to validate assignments.

- Multi-method validation : Cross-check X-ray diffraction data with powder XRD to detect polymorphic variations.

- Error analysis : Use SHELXL’s LSTSQ command to identify outliers in refinement residuals .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。